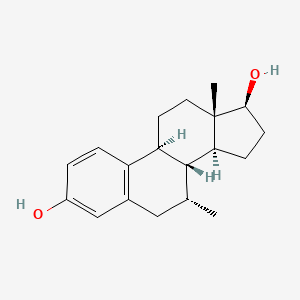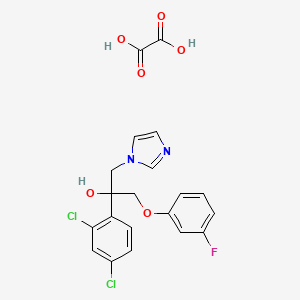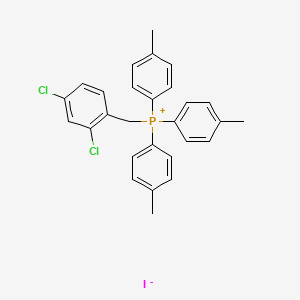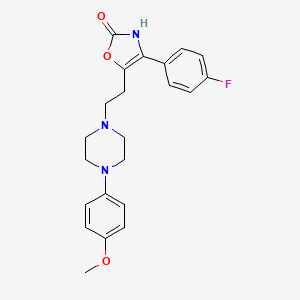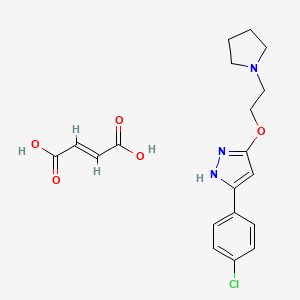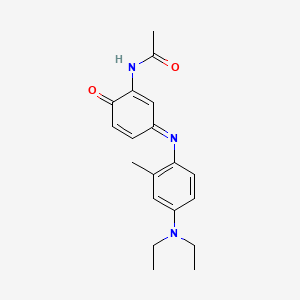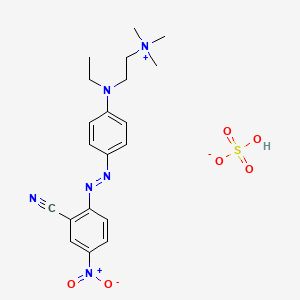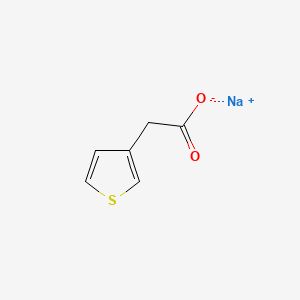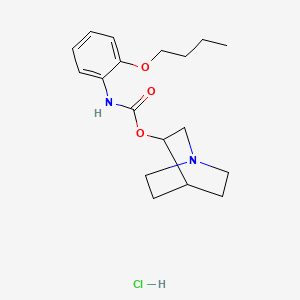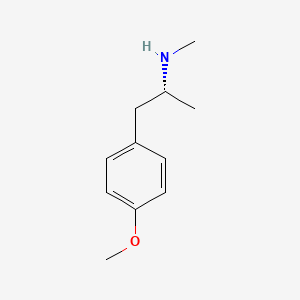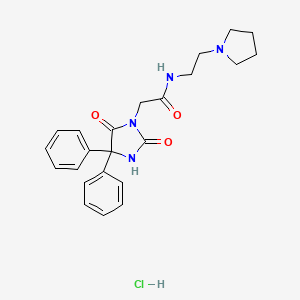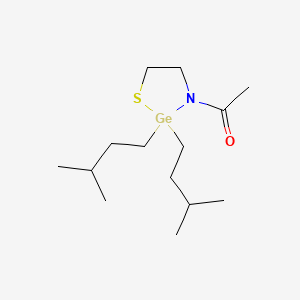
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- is a heterocyclic compound that contains germanium, sulfur, and nitrogen atoms in its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- typically involves the reaction of germanium tetrachloride with a thioamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazagermolidine ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazagermolidine derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of 1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,3-Thiazolidine: A related compound with a similar thiazolidine ring structure but without the germanium atom.
1,3,4-Oxadiazoline:
1,2,4-Triazoline: A compound with a similar nitrogen-containing ring structure and diverse biological activities.
Uniqueness
1,3,2-Thiazagermolidine, 3-acetyl-2,2-bis(3-methylbutyl)- is unique due to the presence of the germanium atom in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
120626-86-0 |
|---|---|
分子式 |
C14H29GeNOS |
分子量 |
332.1 g/mol |
IUPAC 名称 |
1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone |
InChI |
InChI=1S/C14H29GeNOS/c1-12(2)6-8-15(9-7-13(3)4)16(14(5)17)10-11-18-15/h12-13H,6-11H2,1-5H3 |
InChI 键 |
WPYKKMRNRALBMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC[Ge]1(N(CCS1)C(=O)C)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


